molecular formula C7H5ClFNO2 B14850540 4-Chloro-2-fluoropyridine-6-acetic acid

4-Chloro-2-fluoropyridine-6-acetic acid

Cat. No.: B14850540
M. Wt: 189.57 g/mol
InChI Key: QRUJDYJSSQYDAO-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoropyridine-6-acetic acid is a pyridine derivative featuring a chlorine atom at position 4, a fluorine atom at position 2, and an acetic acid group at position 5. Its molecular formula is C₇H₅ClFNO₂, with a molecular weight of 191.57 g/mol. The compound’s structure combines halogen substituents (Cl and F) with a carboxylic acid functional group, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(4-chloro-6-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)

InChI Key

QRUJDYJSSQYDAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoropyridine-6-acetic acid typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method is the halogenation of pyridine derivatives using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-2-fluoropyridine-6-acetic acid may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoropyridine-6-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-fluoropyridine-6-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoropyridine-6-acetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-Chloro-2-fluoropyridine-6-acetic acid and related pyridine/pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Notes
4-Chloro-2-fluoropyridine-6-acetic acid Cl (4), F (2), acetic acid (6) C₇H₅ClFNO₂ 191.57 Polar due to -COOH; moderate solubility
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid Cl (6), CF₃ (4), acetic acid (2) C₈H₅ClF₃NO₂ 239.58 Higher lipophilicity due to CF₃ group
2-(6-Fluoropyridin-2-yl)acetic acid F (6), acetic acid (2) C₇H₆FNO₂ 155.13 Simpler structure; lower molecular weight
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) Cl (4), xylidino (6), thioacetic acid (2) C₁₇H₁₇ClN₄O₂S 392.86 High hepatocarcinogenicity; peroxisome proliferator

Notes:

  • The position of substituents significantly impacts electronic effects.
  • The trifluoromethyl (CF₃) group in 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
(a) Wy-14,643 and Analogs

Wy-14,643, a pyrimidine-based thioacetic acid derivative, is a potent peroxisome proliferator and hepatocarcinogen in rodents. Key findings include:

  • Mechanism: Induces hepatic peroxisome proliferation and persistent DNA replication, leading to hepatocellular carcinoma .
  • Structure-Activity Relationship (SAR): The thioacetic acid group and chlorine/xylidino substituents are critical for activity. Analogs lacking these groups (e.g., Wy-15,690) fail to induce peroxisome proliferation or hypolipidemic effects .
(b) Fluorinated Pyridine Derivatives
  • 2-(6-Fluoropyridin-2-yl)acetic acid: Simpler structure with fluorine at position 6. No direct hepatocarcinogenicity data are available, but its lack of chlorine and modified substituent positions may reduce toxicity compared to Wy-14,643 .
  • However, the absence of a thioether group (as in Wy-14,643) likely alters its metabolic pathway and toxicity profile .

Key Research Findings and Implications

Substituent Position Matters : Fluorine at position 2 vs. 6 alters dipole moments and hydrogen-bonding capacity, influencing target binding .

Functional Group Criticality: Thioacetic acid in Wy-14-643 is essential for carcinogenicity; its replacement with carboxylic acid (as in the target compound) may reduce this risk .

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